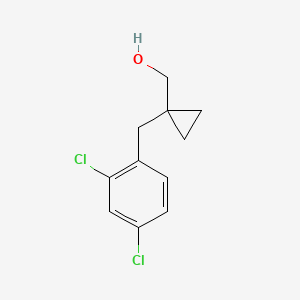
(1-(2,4-Dichlorobenzyl)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2,4-Dichlorobenzyl)cyclopropyl)methanol: is a chemical compound with the molecular formula C11H12Cl2O and a molecular weight of 231.12 g/mol . This compound features a cyclopropyl group attached to a methanol moiety, which is further substituted with a 2,4-dichlorobenzyl group. The presence of the dichlorobenzyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,4-Dichlorobenzyl)cyclopropyl)methanol typically involves the reaction of 2,4-dichlorobenzyl chloride with cyclopropylmethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopropylmethanol attacks the electrophilic carbon of the 2,4-dichlorobenzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as distillation and recrystallization .
化学反応の分析
Types of Reactions: (1-(2,4-Dichlorobenzyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzoic acid.
Reduction: Formation of (1-(2,4-Dichlorobenzyl)cyclopropyl)methane.
Substitution: Formation of various substituted this compound derivatives.
科学的研究の応用
Chemistry: (1-(2,4-Dichlorobenzyl)cyclopropyl)methanol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound may be used to study the effects of cyclopropyl and dichlorobenzyl groups on biological systems. It can serve as a model compound to investigate the interactions of similar structures with biological targets .
Medicine: The compound’s potential antimicrobial properties make it of interest in medicinal chemistry. It may be explored for its efficacy against various bacterial and viral infections .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it a valuable building block for various applications .
作用機序
The mechanism of action of (1-(2,4-Dichlorobenzyl)cyclopropyl)methanol is not fully understood. it is believed that the compound exerts its effects through interactions with specific molecular targets. The dichlorobenzyl group may interact with bacterial or viral proteins, leading to the disruption of their function. Additionally, the cyclopropyl group may enhance the compound’s stability and binding affinity to its targets .
類似化合物との比較
2,4-Dichlorobenzyl alcohol: A related compound with similar antimicrobial properties.
Cyclopropylmethanol: Shares the cyclopropyl group but lacks the dichlorobenzyl substitution.
Benzyl alcohol: Similar structure but without the dichloro substitution and cyclopropyl group.
Uniqueness: (1-(2,4-Dichlorobenzyl)cyclopropyl)methanol is unique due to the combination of the cyclopropyl and dichlorobenzyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C11H12Cl2O |
|---|---|
分子量 |
231.11 g/mol |
IUPAC名 |
[1-[(2,4-dichlorophenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H12Cl2O/c12-9-2-1-8(10(13)5-9)6-11(7-14)3-4-11/h1-2,5,14H,3-4,6-7H2 |
InChIキー |
HZZZRYMEUHWENV-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2=C(C=C(C=C2)Cl)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


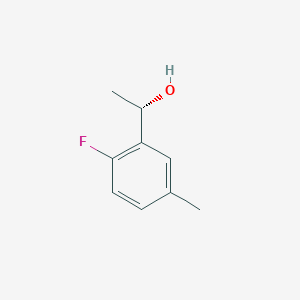
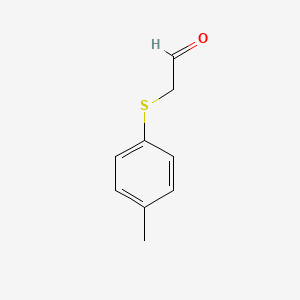
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13623185.png)

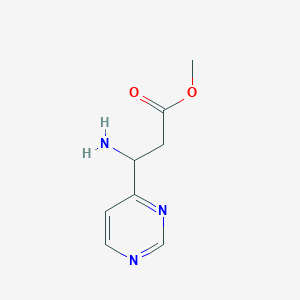
![8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride](/img/structure/B13623192.png)
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623196.png)

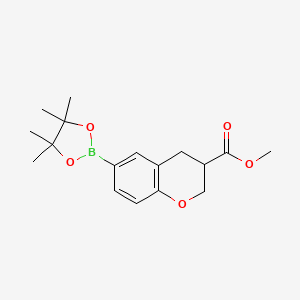
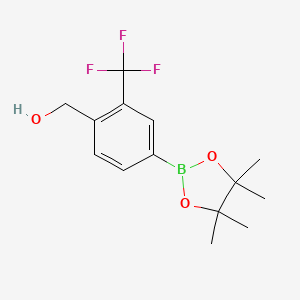

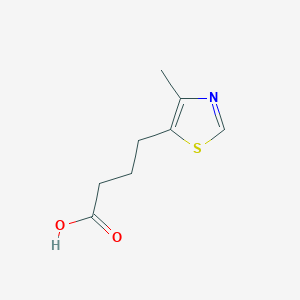

![1,7-Dimethyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13623232.png)
